molecular formula C15H13FO2 B6398134 2-(2-Fluoro-5-methylphenyl)-6-methylbenzoic acid, 95% CAS No. 1261962-47-3

2-(2-Fluoro-5-methylphenyl)-6-methylbenzoic acid, 95%

Cat. No. B6398134
CAS RN: 1261962-47-3
M. Wt: 244.26 g/mol
InChI Key: UDJFYZUJGVQDDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluoro-5-methylphenyl)-6-methylbenzoic acid, 95% (2-FMB-95) is a compound that is used in many scientific research applications. It is a white crystalline solid with a molecular weight of 222.22 g/mol. 2-FMB-95 is a fluorinated benzoic acid derivative that has a wide range of applications due to its unique structure.

Scientific Research Applications

2-(2-Fluoro-5-methylphenyl)-6-methylbenzoic acid, 95% is widely used in scientific research due to its unique properties. It has been used in the synthesis of various pharmaceuticals, such as antibiotics, anti-inflammatory agents, and antiviral agents. It has also been used in the synthesis of polymers, dyes, and pigments. Additionally, 2-(2-Fluoro-5-methylphenyl)-6-methylbenzoic acid, 95% has been used in the synthesis of organic compounds, such as 4-hydroxy-2-fluoro-5-methylbenzoic acid and 3-methyl-2-fluoro-5-methylbenzoic acid.

Mechanism of Action

2-(2-Fluoro-5-methylphenyl)-6-methylbenzoic acid, 95% has several mechanisms of action. It acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins and other inflammatory mediators. It also acts as an inhibitor of lipoxygenase (LOX), an enzyme involved in the production of leukotrienes, which are inflammatory mediators. Additionally, 2-(2-Fluoro-5-methylphenyl)-6-methylbenzoic acid, 95% has been shown to inhibit the activity of 5-lipoxygenase-activating protein (FLAP), which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
2-(2-Fluoro-5-methylphenyl)-6-methylbenzoic acid, 95% has several biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. Additionally, 2-(2-Fluoro-5-methylphenyl)-6-methylbenzoic acid, 95% has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Furthermore, 2-(2-Fluoro-5-methylphenyl)-6-methylbenzoic acid, 95% has been shown to inhibit the activity of the enzyme lipoxygenase (LOX), which is involved in the production of leukotrienes.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(2-Fluoro-5-methylphenyl)-6-methylbenzoic acid, 95% in lab experiments is its ability to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of prostaglandins and leukotrienes, respectively. This makes it a useful tool for studying the effects of these compounds on various biochemical and physiological processes. However, there are some limitations to using 2-(2-Fluoro-5-methylphenyl)-6-methylbenzoic acid, 95% in lab experiments. For example, it has a relatively low solubility in water, which can make it difficult to use in some experiments. Additionally, the compound is prone to hydrolysis, which can affect its stability.

Future Directions

The use of 2-(2-Fluoro-5-methylphenyl)-6-methylbenzoic acid, 95% in scientific research is likely to continue to grow in the future. It could potentially be used in the synthesis of new pharmaceuticals, dyes, pigments, and other organic compounds. Additionally, it could be used in the development of new methods for the synthesis of other compounds. Furthermore, 2-(2-Fluoro-5-methylphenyl)-6-methylbenzoic acid, 95% could be used to study the effects of prostaglandins and leukotrienes on various biochemical and physiological processes. Finally, it could be used in the development of new drugs or treatments for various diseases.

Synthesis Methods

2-(2-Fluoro-5-methylphenyl)-6-methylbenzoic acid, 95% can be synthesized from the reaction of 2-fluoro-5-methylphenol and 6-methylbenzoic acid in the presence of anhydrous sodium acetate. The reaction is carried out at a temperature of 60-70°C for 4-5 hours. The reaction product is then recrystallized from methanol or ethanol to obtain the pure compound.

properties

IUPAC Name

2-(2-fluoro-5-methylphenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-9-6-7-13(16)12(8-9)11-5-3-4-10(2)14(11)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJFYZUJGVQDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=CC=CC(=C2C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689216
Record name 2'-Fluoro-3,5'-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261962-47-3
Record name [1,1′-Biphenyl]-2-carboxylic acid, 2′-fluoro-3,5′-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261962-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Fluoro-3,5'-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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